molecular formula C10H22O2 B12548252 1-(Hexyloxy)butan-1-ol CAS No. 144548-10-7

1-(Hexyloxy)butan-1-ol

Cat. No.: B12548252
CAS No.: 144548-10-7
M. Wt: 174.28 g/mol
InChI Key: VGJFPMONCRMUAJ-UHFFFAOYSA-N
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Description

1-(Hexyloxy)butan-1-ol is a monoether-alcohol compound with the molecular formula C₁₀H₂₂O₂, consisting of a butan-1-ol backbone substituted with a hexyloxy group (-O-C₆H₁₃) at the first carbon.

Properties

CAS No.

144548-10-7

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-hexoxybutan-1-ol

InChI

InChI=1S/C10H22O2/c1-3-5-6-7-9-12-10(11)8-4-2/h10-11H,3-9H2,1-2H3

InChI Key

VGJFPMONCRMUAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CCC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Hexyloxy)butan-1-ol can be achieved through several routes. One common method involves the reaction of butan-1-ol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, resulting in the substitution of the hydroxyl group with the hexyloxy group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Hexyloxy)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

    Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid can form esters.

Scientific Research Applications

1-(Hexyloxy)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism by which 1-(Hexyloxy)butan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Hexyloxy)butan-1-ol with structurally related compounds, focusing on molecular properties, functional groups, and inferred characteristics:

Compound Molecular Formula Molecular Weight Key Functional Groups Inferred Properties
1-(Hexyloxy)butan-1-ol C₁₀H₂₂O₂ 174.28 g/mol Ether, primary alcohol Moderate lipophilicity; likely low water solubility; stable under standard conditions.
1-(2-Methylphenyl)butan-1-ol () C₁₁H₁₆O 164.25 g/mol Aromatic ring, primary alcohol Higher rigidity due to aromaticity; reduced water solubility compared to aliphatic ethers.
1-(3-Methoxyphenyl)butan-1-ol () C₁₁H₁₆O₂ 180.24 g/mol Methoxy, aromatic ring, alcohol Increased polarity from methoxy group; potential for hydrogen bonding.
4-(tert-Butyldimethylsilanyloxy)butan-1-ol () C₁₀H₂₄O₂Si 216.39 g/mol Siloxy group, alcohol High thermal and oxidative stability due to siloxy protection; enhanced lipophilicity.
Hexan-1-ol () C₆H₁₄O 102.18 g/mol Primary alcohol Higher volatility (bp ~157°C); limited water solubility (~0.6 g/L at 20°C).

Key Comparisons

Lipophilicity and Solubility The hexyloxy group in 1-(Hexyloxy)butan-1-ol likely increases lipophilicity compared to phenyl-substituted butanols (e.g., 1-(2-methylphenyl)butan-1-ol), which have aromatic rings that balance hydrophobicity with π-π interactions . Compared to hexan-1-ol (C₆H₁₄O), the hexyloxy derivative’s ether linkage reduces polarity, further decreasing water solubility .

Synthetic Utility

  • Siloxy-protected derivatives (e.g., 4-(tert-butyldimethylsilanyloxy)butan-1-ol) are commonly used in multistep synthesis to shield hydroxyl groups, whereas 1-(Hexyloxy)butan-1-ol may serve as a solvent or surfactant due to its dual functional groups .

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